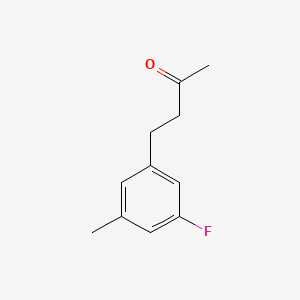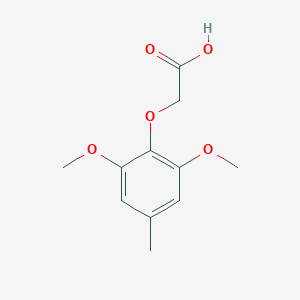
methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate is a chemical compound with the molecular formula C17H23NO2 and a molecular weight of 273.38 g/mol . This compound is known for its unique structure, which includes an isoindole ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence inflammatory pathways and pain signaling .
Comparaison Avec Des Composés Similaires
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but with slight modifications, leading to different chemical and biological properties.
Indole derivatives: Compounds with an indole ring system, which are known for their diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
methyl 2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-20-16(19)17-10-6-5-9-15(17)12-18(13-17)11-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3 |
Clé InChI |
TVKMXGXFDFYPHN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCCC1CN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















